molecular formula C16H10FN3O2 B1662627 5'-Fluoroindirubinoxime CAS No. 861214-33-7

5'-Fluoroindirubinoxime

Cat. No. B1662627
M. Wt: 295.27 g/mol
InChI Key: LBUXOYSDWHGJNP-UHFFFAOYSA-N
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Description

5’-Fluoroindirubinoxime is a synthetic organic compound with the CAS Number: 861214-33-7 . It has a molecular weight of 295.27 and its molecular formula is C16H10FN3O2 . It is a potent FLT3 inhibitor, with an IC50 of 15 nM . It exhibits antiproliferative activity against several cancer cell lines .


Molecular Structure Analysis

The IUPAC name of 5’-Fluoroindirubinoxime is (E)-5-fluoro-2’-nitroso-[2,3’-biindolinylidene]-3-one . The InChI code is 1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)15(21)14(18-12)13-9-3-1-2-4-11(9)19-16(13)20-22/h1-7,16,18-19H/b14-13+ .


Physical And Chemical Properties Analysis

5’-Fluoroindirubinoxime has a molecular weight of 295.27 and its molecular formula is C16H10FN3O2 . It is a light brown to black solid .

Scientific Research Applications

Antitumor Activity in Rat Tumor Models

5'-Fluoroindirubinoxime has been evaluated for its antitumor activity in vitro and in vivo using rat tumor models. Notably, its effectiveness was tested against rat kidney epithelial cells harboring the k-ras gene, demonstrating potent antiproliferative activity on various human cancer cells. Indirubin derivatives, including 5'-Fluoroindirubinoxime, have shown significant inhibition of tumor growth in Sprague-Dawley rats, indicating their potential as novel candidates for antitumor agents. The compounds were found to arrest tumor growth by inhibiting cell proliferation and inducing apoptosis (Kim et al., 2007).

Safety And Hazards

5’-Fluoroindirubinoxime is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPHNLUPQPQSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Fluoroindirubinoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GA Lemieux, MJ Keiser, MF Sassano, C Laggner… - PLoS …, 2013 - journals.plos.org
… To further compare the pharmacological parallels between Flt-3 inhibitors and pharyngeal pumping, we tested a known Flt-3 receptor inhibitor (5′-fluoroindirubinoxime: 5-flurox, Figure …
Number of citations: 19 journals.plos.org
SY Kim, JM Lee, II Jung, GB Lim, JH Ryu - KSBB Journal, 2009 - researchgate.net
In this work, 5'-nitroindirubinoxime (5'-NIO) has been prepared as solid dispersions using a supercritical aerosol solvent extraction system (ASES) process in order to enhance its water …
Number of citations: 7 www.researchgate.net
SPH Alexander, D Fabbro, E Kelly… - British Journal of …, 2017 - Wiley Online Library
The Concise Guide to PHARMACOLOGY 2017/18 provides concise overviews of the key properties of nearly 1800 human drug targets with an emphasis on selective pharmacology (…
Number of citations: 184 bpspubs.onlinelibrary.wiley.com
SPH Alexander, HE Benson… - British journal of …, 2013 - Wiley Online Library
The Concise Guide to PHARMACOLOGY 2013/14 provides concise overviews of the key properties of over 2000 human drug targets with their pharmacology, plus links to an open …
Number of citations: 153 bpspubs.onlinelibrary.wiley.com
SPH Alexander, D Fabbro, E Kelly… - British Journal of …, 2015 - Wiley Online Library
The Concise Guide to PHARMACOLOGY 2015/16 provides concise overviews of the key properties of over 1750 human drug targets with their pharmacology, plus links to an open …
Number of citations: 162 bpspubs.onlinelibrary.wiley.com
김석윤, 이정민, 정인일, 임교빈, 유종훈 - KSBB Journal, 2009 - dbpia.co.kr
… 인디루빈 유도체의 개발과 효능에 대한 연구는 지속 적으로 이루어지고 있으며 5'-fluoroindirubinoxime (5'-FIO), 5'-trimethylacetaminoindirubinoxime (5'-TAIO) 등의 유도체 들도 in vitro 연구…
Number of citations: 4 www.dbpia.co.kr

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